Norepinephrine Tartrate Impurity G

Pharmaceutical Quality Control Regulatory Compliance Analytical Method Validation

Procure this EP-specified impurity reference standard for noradrenaline analysis. Its unique dibenzylamino moiety (XLogP3-AA 4.0) ensures distinct chromatographic resolution from API and other specified impurities under pharmacopoeial conditions. Use for HPLC-UV/LC-MS method development, system suitability, retention time marker establishment, forced degradation studies, and QC release testing. Supplied with full characterization data (HPLC, NMR, MS) and COA for ANDA/DMF regulatory submissions. Distinct spectral signatures prevent erroneous peak assignment that would occur with alternative impurities.

Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
CAS No. 13062-58-3
Cat. No. B602101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorepinephrine Tartrate Impurity G
CAS13062-58-3
Synonyms2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride
Molecular FormulaC22H21NO3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
InChIKeyBPZKRRFHEZSIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Norepinephrine Tartrate Impurity G CAS 13062-58-3: Essential Reference Standard for Noradrenaline Pharmaceutical Quality Control


Norepinephrine Tartrate Impurity G (CAS 13062-58-3), chemically designated as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone with molecular formula C22H21NO3 and molecular weight 347.41 g/mol [1], is a structurally characterized impurity associated with norepinephrine (noradrenaline) tartrate pharmaceutical preparations [2]. This compound serves as a pharmacopoeial reference standard for analytical method development, validation, and quality control applications in noradrenaline drug substance and drug product manufacturing [3]. The compound exhibits a reported melting point >143°C (decomposition) and limited solubility in DMSO and methanol .

Why Norepinephrine Tartrate Impurity G CAS 13062-58-3 Cannot Be Substituted with Alternative Noradrenaline-Related Compounds


Pharmaceutical impurity reference standards are chemically distinct entities with unique retention characteristics, spectral signatures, and chromatographic behaviors that differ substantially from one another [1]. Norepinephrine Tartrate Impurity G is specifically designated by the European Pharmacopoeia (EP) as a discrete impurity requiring independent monitoring and quantification in noradrenaline drug substances [2]. Substituting Impurity G with another noradrenaline-related impurity (e.g., Impurity A, Impurity B, or Impurity C) in analytical method validation would yield incorrect retention time identification, erroneous peak assignment, and ultimately invalid quantitative results that fail regulatory review . The compound's unique dibenzylamino structural moiety confers distinct physicochemical properties—including specific logP, hydrogen bonding capacity, and UV absorption characteristics—that cannot be replicated by alternative norepinephrine impurities or degradation products [3].

Quantitative Differentiation Evidence for Norepinephrine Tartrate Impurity G CAS 13062-58-3


EP-Specific Impurity Designation with Defined Analytical Requirements

Norepinephrine Tartrate Impurity G is explicitly codified as a discrete impurity in the European Pharmacopoeia (EP) monograph for noradrenaline, mandating its independent identification, quantification, and reporting in drug substance quality assessments [1]. This EP-specific designation means that analytical methods developed for noradrenaline must demonstrate resolution of Impurity G from the active pharmaceutical ingredient and from other specified impurities [2]. Unlike many impurities that are simply artifacts of synthesis without regulatory requirement, Impurity G's inclusion in the EP monograph establishes a binding analytical obligation that cannot be satisfied using alternative reference standards.

Pharmaceutical Quality Control Regulatory Compliance Analytical Method Validation

Structural Distinction: C22H21NO3 Dibenzylamino Moiety Differentiates from Alternative Norepinephrine Impurities

Norepinephrine Tartrate Impurity G (C22H21NO3; MW 347.41) contains a unique dibenzylamino structural moiety that distinguishes it from other specified norepinephrine impurities [1]. This structural feature confers a computed XLogP3-AA value of 4.0 [2], which differs from the more hydrophilic catecholamine core of norepinephrine itself and from other impurities such as arterenone (MW 167.16; C8H9NO3) [3]. The higher lipophilicity of Impurity G translates to distinct reversed-phase HPLC retention behavior, enabling chromatographic resolution from the active pharmaceutical ingredient and from other impurities under standard pharmacopoeial conditions.

Impurity Profiling Structural Characterization Chromatographic Separation

Stability-Defining Physical Properties: Decomposition Point >143°C

Norepinephrine Tartrate Impurity G exhibits a reported melting point >143°C with decomposition , a thermal stability profile that informs appropriate analytical handling and storage conditions. This thermal behavior differs from norepinephrine itself, which is stable at room temperature but light-sensitive . The decomposition threshold provides a benchmark for evaluating sample integrity during forced degradation studies, where Impurity G may be generated or monitored under specific stress conditions (oxidative, thermal, or photolytic).

Stability Studies Storage Conditions Forced Degradation

Priority Application Scenarios for Norepinephrine Tartrate Impurity G CAS 13062-58-3


Analytical Method Development and Validation for Noradrenaline Drug Substance

Procure Norepinephrine Tartrate Impurity G (CAS 13062-58-3) for use as a system suitability standard and for establishing retention time markers during HPLC-UV or LC-MS method development for noradrenaline drug substance analysis. The compound's distinct chromatographic behavior—attributable to its dibenzylamino moiety and higher lipophilicity (XLogP3-AA = 4.0) [1]—enables resolution from the active pharmaceutical ingredient and from other specified impurities under pharmacopoeial conditions. Inclusion of Impurity G in method validation protocols supports compliance with EP monograph requirements for impurity profiling [2].

Forced Degradation Studies and Stability-Indicating Method Validation

Utilize Norepinephrine Tartrate Impurity G as a reference standard during forced degradation (stress testing) of noradrenaline formulations. Given that catecholamine drugs undergo oxidative degradation [1], Impurity G may be generated or monitored under oxidative, thermal, or photolytic stress conditions. The compound's defined thermal stability profile (melting point >143°C with decomposition) [2] provides a benchmark for evaluating sample integrity during elevated-temperature degradation protocols. Use Impurity G to confirm peak purity and method specificity in stability-indicating HPLC assays.

Quality Control Release Testing for Noradrenaline API and Finished Products

Employ Norepinephrine Tartrate Impurity G as a quantitative reference standard in QC release testing of noradrenaline active pharmaceutical ingredients (APIs) and finished drug products. As an EP-specified impurity, its accurate quantification is required for batch conformance to pharmacopoeial acceptance criteria [1]. The compound is supplied with HPLC, NMR, and MS characterization data and Certificates of Analysis (COA) [2], supporting its use in validated QC methods for regulatory submissions including ANDAs and DMFs [3].

Reference Standard for Method Transfer and Cross-Site Reproducibility

Use Norepinephrine Tartrate Impurity G as a standardized reference material during analytical method transfer between R&D, manufacturing, and contract testing laboratories. Consistent use of the identical impurity reference standard across sites ensures reproducibility of retention time identification and quantification, reducing inter-laboratory variability that could otherwise lead to method transfer failures or regulatory observations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norepinephrine Tartrate Impurity G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.